molecular formula C18H17N3O6S B11613325 methyl 3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}-4-hydroxybenzoate

methyl 3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}-4-hydroxybenzoate

Cat. No.: B11613325
M. Wt: 403.4 g/mol
InChI Key: JVFQELQLVIXOCD-YBFXNURJSA-N
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Description

METHYL 3-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYETHYL)HYDRAZONO]METHYL}-4-HYDROXYBENZOATE is a complex organic compound that belongs to the class of benzisothiazole derivatives. This compound is characterized by its unique structure, which includes a benzisothiazole ring, a hydrazone linkage, and a hydroxybenzoate ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYETHYL)HYDRAZONO]METHYL}-4-HYDROXYBENZOATE typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzisothiazole Ring: The benzisothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound.

    Hydrazone Formation: The benzisothiazole derivative is then reacted with hydrazine hydrate to form the hydrazone linkage.

    Esterification: The final step involves the esterification of the hydrazone derivative with methyl 4-hydroxybenzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYETHYL)HYDRAZONO]METHYL}-4-HYDROXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen

Properties

Molecular Formula

C18H17N3O6S

Molecular Weight

403.4 g/mol

IUPAC Name

methyl 3-[(E)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-hydroxyethyl)hydrazinylidene]methyl]-4-hydroxybenzoate

InChI

InChI=1S/C18H17N3O6S/c1-27-18(24)12-6-7-15(23)13(10-12)11-19-21(8-9-22)17-14-4-2-3-5-16(14)28(25,26)20-17/h2-7,10-11,22-23H,8-9H2,1H3/b19-11+

InChI Key

JVFQELQLVIXOCD-YBFXNURJSA-N

Isomeric SMILES

COC(=O)C1=CC(=C(C=C1)O)/C=N/N(CCO)C2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)C=NN(CCO)C2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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